molecular formula C20H26N4O2 B5552017 8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one

8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5552017
M. Wt: 354.4 g/mol
InChI Key: DNSLGZVKRHEXOT-UHFFFAOYSA-N
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Description

8-(1H-Imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound featuring an imidazole ring, known for its relevance in pharmaceutical chemistry due to its potential biological activities. This compound is part of a broader class of diazaspiro compounds, which have been studied for various biological activities, including antihypertensive and antimicrobial properties.

Synthesis Analysis

The synthesis of related diazaspiro compounds has been widely explored. For instance, Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants substituted with different groups at the 8 position, for screening as antihypertensive agents (Caroon et al., 1981). Similarly, the synthesis of other imidazole-containing compounds, which are structurally related to the compound , has been reported in various studies, indicating a diverse synthetic approach to this class of compounds (Ramanathan, 2017).

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is characterized by their aromatic heterocyclic nature, which contributes to their pharmacokinetic properties. Hu and Chen (2015) reported the crystal structure and spectroscopic properties of a similar compound, demonstrating intramolecular hydrogen bonding and intermolecular π-π stacking interactions (Hu & Chen, 2015).

Scientific Research Applications

Antihypertensive Activity

The synthesis and evaluation of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , have been explored for their antihypertensive activity. These compounds were tested as antihypertensive agents, showing different degrees of activity based on their substitution patterns, particularly targeting alpha-adrenergic receptors without significant evidence of beta-adrenergic blocking activity. This research highlights the compound's potential application in developing antihypertensive treatments (Caroon et al., 1981).

Glycosidase Inhibition

Another study focused on the synthesis of a new scaffold involving carbocycles and substituted imidazolines, aimed at inhibiting glycosidases. This research suggests potential applications in designing specific inhibitors for glycosidases, which is critical for addressing various biochemical processes and diseases (Nakahara et al., 2008).

Antimicrobial Activity

Imidazole derivatives, including those structurally related to the compound , have been synthesized and assessed for their antimicrobial activity. Some of these compounds showed potential as antimicrobial agents, underlining the importance of imidazole-based compounds in developing new antimicrobial treatments (Maheta et al., 2012).

Anticancer Drug Metabolism

Research into the metabolism of novel anticancer agents structurally similar to the compound of interest has provided insights into their biotransformation and excretion pathways. Understanding these metabolic pathways is crucial for the development of effective cancer therapies (Lee et al., 2004).

Antibacterial and Cytotoxicity Studies

The synthesis and evaluation of N-heterocyclic carbene-silver complexes, incorporating imidazole derivatives similar to the compound , have demonstrated significant antibacterial activity and cytotoxic effects on cancer cell lines. These findings open up new avenues for the application of these compounds in antimicrobial and cancer research (Patil et al., 2010).

properties

IUPAC Name

8-(1H-imidazol-2-ylmethyl)-2-[(3-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-17-4-2-3-16(11-17)13-24-15-20(12-19(24)25)5-9-23(10-6-20)14-18-21-7-8-22-18/h2-4,7-8,11H,5-6,9-10,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSLGZVKRHEXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CC3(CCN(CC3)CC4=NC=CN4)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one

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